![molecular formula C16H22O4S B13821699 Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate](/img/structure/B13821699.png)
Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate
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Overview
Description
Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate is an organic compound with the molecular formula C16H22O4S. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique chemical structure, which includes an ethoxy group, a tolyl group, and a thioester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate typically involves the esterification of 3-mercaptopropanoic acid with ethyl 2-ethoxy-2-oxo-1-O-tolylethanoate. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-ethoxy-2-oxo-1-p-tolylethylthio)propanoate
- Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate
- Ethyl 3-(2-ethoxy-2-oxo-1-o-tolylethylthio)propanoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of an ethoxy group, a tolyl group, and a thioester linkage makes it a versatile compound in various chemical reactions and applications.
Biological Activity
Ethyl 3-(2-ethoxy-2-oxo-1-O-tolylethylthio)propanoate, with the chemical formula C16H22O4S and CAS number 150632-04-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound is categorized under specialty materials and exhibits unique properties that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities based on available literature.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives containing thioether groups have shown significant activity against various bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Compound | Microbial Target | Activity |
---|---|---|
Ethyl 3-(2-ethoxy-2-oxoethylthio)butyrate | Staphylococcus aureus | Effective |
Ethyl 3-(2-methylthio)propanoate | Escherichia coli | Moderate |
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that some derivatives can induce apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
HeLa | Ethyl 3-(2-ethoxy-2-oxoethylthio)butyrate | 25 |
MCF7 | Ethyl 3-(2-methylthio)propanoate | 30 |
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of thioether derivatives against Candida species. The results indicated a promising antimicrobial profile for compounds structurally related to this compound, suggesting potential applications in antifungal therapies .
- Cytotoxicity Assessment : A research article examined the cytotoxic effects of various thioether compounds on human cancer cell lines. It was found that certain modifications to the thioether group enhanced cytotoxicity, indicating a structure-activity relationship that could be exploited for drug development .
Properties
Molecular Formula |
C16H22O4S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 3-[2-ethoxy-1-(2-methylphenyl)-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H22O4S/c1-4-19-14(17)10-11-21-15(16(18)20-5-2)13-9-7-6-8-12(13)3/h6-9,15H,4-5,10-11H2,1-3H3 |
InChI Key |
KZAQKZNNXJQDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(C1=CC=CC=C1C)C(=O)OCC |
Origin of Product |
United States |
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